molecular formula C12H9N3O3 B6429756 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 26384-52-1

2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B6429756
CAS RN: 26384-52-1
M. Wt: 243.22 g/mol
InChI Key: KSFBNSIUAQAJTL-UHFFFAOYSA-N
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Description

2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (PYMID) is an organic compound of the pyrazole family that has been studied extensively due to its potential applications in the medical and scientific fields. PYMID has been found to have a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is not completely understood. However, it is thought to interact with certain proteins and enzymes in the body. It has been found to interact with certain amino acids and proteins, which could lead to changes in gene expression and cell signaling. Additionally, 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has been found to interact with certain enzymes, which could lead to changes in the production of certain hormones and other molecules.
Biochemical and Physiological Effects
2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, anti-HIV, and anti-bacterial properties. Additionally, 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has been found to have antioxidant properties, which could be beneficial in reducing oxidative stress in the body.

Advantages and Limitations for Lab Experiments

2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is stable and can be stored for long periods of time. However, 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can be toxic if ingested, so it should be handled with caution.

Future Directions

There are several potential future directions for research on 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione. One direction could be to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on its potential applications in the development of drugs to treat cancer, HIV, and other diseases. Additionally, further research could be done on its potential use as a catalyst in organic synthesis reactions. Finally, further research could be done on its potential use as an antioxidant to reduce oxidative stress in the body.

Synthesis Methods

2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can be synthesized through a series of steps that involve the use of organic solvents, catalysts, and reagents. The first step involves the reaction of 2-nitrobenzaldehyde and 2-aminopyridine in aqueous acetic acid to form a product. This product is then reacted with a mixture of acetic acid and acetic anhydride to form a nitrile intermediate. The nitrile intermediate is then reacted with sodium borohydride to form the desired 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione product.

Scientific Research Applications

2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has been found to have potential applications in scientific research. It has been studied for its potential use in the development of drugs to treat cancer, HIV, and other diseases. Additionally, 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its potential use as a catalyst in organic synthesis reactions.

properties

IUPAC Name

2-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-10-5-7(13-14-10)6-15-11(17)8-3-1-2-4-9(8)12(15)18/h1-5H,6H2,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFBNSIUAQAJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497443
Record name 2-[(5-Oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione

CAS RN

26384-52-1
Record name 2-[(5-Oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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